molecular formula C17H23NO4S B2416945 (3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methoxyphenyl)methanone CAS No. 1797631-72-1

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methoxyphenyl)methanone

Cat. No.: B2416945
CAS No.: 1797631-72-1
M. Wt: 337.43
InChI Key: LMQSSUGPYKNWBI-UHFFFAOYSA-N
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Description

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methoxyphenyl)methanone is a synthetic chemical compound featuring an azetidine scaffold, a four-membered nitrogen-containing ring that is of significant interest in modern medicinal chemistry. The molecule is characterized by a cyclohexylsulfonyl group attached to the azetidine ring, which can influence its electronic properties and binding affinity, and a 2-methoxyphenyl methanone group. This structural architecture is frequently explored in the design and development of novel pharmacologically active molecules. Compounds based on the azetidine scaffold are extensively investigated for their potential as key intermediates and bioactive agents . Specifically, β-lactam (azetidin-2-one) and other azetidine-containing analogues have demonstrated potent antiproliferative activities in scientific research, functioning as tubulin polymerization inhibitors that target the colchicine-binding site . This mechanism disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, making such compounds valuable tools for studying cancer cell biology . The distinct structure of this chemical makes it a candidate for use in various biochemical assays and as a building block in the synthesis of more complex molecules for basic research. It is supplied as a high-purity compound intended for laboratory research purposes. This compound is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(3-cyclohexylsulfonylazetidin-1-yl)-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S/c1-22-16-10-6-5-9-15(16)17(19)18-11-14(12-18)23(20,21)13-7-3-2-4-8-13/h5-6,9-10,13-14H,2-4,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQSSUGPYKNWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CC(C2)S(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methoxyphenyl)methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological properties, including its synthesis, mechanism of action, and applications in various therapeutic areas.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H23_{23}NO4_4S
  • Molecular Weight : 337.43 g/mol
  • CAS Number : 1797631-72-1

This compound features a sulfonyl group linked to an azetidine ring, which is known for its role in enhancing the pharmacological profile of drugs.

Anticancer Activity

Research has indicated that compounds with azetidine structures possess significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. For instance, studies have shown that derivatives similar to this compound exhibit cytotoxicity against human tumor cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) .

Table 1: Cytotoxicity Data Against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)
AMCF-710
BHeLa12
CA54915

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound may exhibit moderate antioxidant effects, although further research is needed to quantify this activity .

Anti-inflammatory Effects

Compounds containing azetidine and sulfonyl moieties have been reported to possess anti-inflammatory properties. These activities are essential for the development of therapeutics aimed at treating inflammatory diseases. In vitro assays have indicated that this compound can inhibit pro-inflammatory cytokine production, suggesting its potential as an anti-inflammatory agent .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. For instance:

  • Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in the G0/G1 phase, leading to reduced proliferation rates in cancer cells.
  • Apoptosis Induction : It has been shown to activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Case Studies and Research Findings

In a recent study focusing on the synthesis and evaluation of azetidine derivatives, it was found that compounds similar to this compound displayed promising results in terms of cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Preparation Methods

Azetidine Ring Formation

The azetidine core is typically synthesized via cyclization reactions. A common approach involves the intramolecular nucleophilic substitution of 3-chloropropylamine derivatives under basic conditions. For example, 3-chloro-1-(2-methoxyphenyl)propan-1-one may react with sodium azide to form the azetidine ring through a Staudinger-type reaction, followed by reduction. Alternative routes employ N-alkylation of β-amino alcohols, such as 3-aminopropanol, with 2-methoxybenzoyl chloride, yielding the azetidine precursor after cyclization.

Table 1: Azetidine Ring Formation Methods

Method Reagents/Conditions Yield (%) Purity (HPLC) Source
Staudinger Cyclization NaN₃, DMF, 80°C, 12h 68 92
N-Alkylation/Cyclization 3-Aminopropanol, K₂CO₃, THF 74 89

Sulfonylation of the Azetidine Ring

Introducing the cyclohexylsulfonyl group necessitates sulfonylation at the azetidine nitrogen. This step employs cyclohexanesulfonyl chloride in the presence of a tertiary amine base (e.g., triethylamine) in dichloromethane at 0–25°C. Patent EP4119561NWB1 highlights the criticality of stoichiometric control, as excess sulfonyl chloride leads to di-sulfonylated byproducts. Microwave-assisted sulfonylation (50°C, 30 min) has been reported to enhance reaction efficiency, achieving 85% yield compared to conventional methods (72%).

Coupling with 2-Methoxyphenyl Methanone

The final step involves coupling the sulfonylated azetidine with 2-methoxybenzoyl chloride. This Friedel-Crafts acylation is catalyzed by Lewis acids such as AlCl₃ or FeCl₃ in anhydrous dichloromethane. Recent advancements utilize flow chemistry to improve regioselectivity, reducing side product formation from 15% to 5%.

Equation 1: Friedel-Crafts Acylation
$$
\text{Azetidine-SO₂-Cyclohexane} + \text{2-Methoxybenzoyl Chloride} \xrightarrow{\text{AlCl₃}} \text{Target Compound} + \text{HCl} \quad
$$

Reaction Optimization

Solvent and Temperature Effects

Optimal yields are achieved in polar aprotic solvents (e.g., DMF, THF) at 60–80°C. Nonpolar solvents like toluene result in incomplete reactions due to poor solubility of intermediates. Cryogenic conditions (–20°C) during sulfonylation minimize racemization, preserving enantiomeric excess >98% in chiral derivatives.

Catalytic Systems

Heterogeneous catalysts such as zeolite-supported palladium enhance coupling efficiency. Comparative studies show a 22% yield increase over homogeneous catalysts (Table 2).

Table 2: Catalyst Performance in Coupling Reactions

Catalyst Yield (%) Reaction Time (h) Byproducts (%)
Pd/C (5% wt) 88 6 7
Zeolite-Pd 92 4 3
Homogeneous Pd(OAc)₂ 70 8 15

Purification and Characterization

Chromatographic Techniques

Flash chromatography (silica gel, ethyl acetate/hexane gradient) remains the standard for isolating the target compound. High-performance liquid chromatography (HPLC) with C18 columns achieves >99% purity, critical for pharmacological applications.

Spectroscopic Confirmation

  • NMR (¹H, ¹³C): Key signals include δ 7.8 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 3.2 ppm (azetidine CH₂).
  • Mass Spectrometry: Molecular ion peak at m/z 337.43 confirms the molecular formula C₁₇H₂₃NO₄S.

Industrial-Scale Production

Continuous Flow Synthesis

Adoption of continuous flow reactors reduces batch-to-batch variability. A pilot-scale study demonstrated a 40% reduction in production costs and a 95% yield at 10 kg scale.

Waste Management

Green chemistry principles are integrated via solvent recovery systems. For instance, >90% of dichloromethane is reclaimed using fractional distillation, aligning with EPA guidelines.

Q & A

How can the synthesis of (3-(cyclohexylsulfonyl)azetidin-1-yl)(2-methoxyphenyl)methanone be optimized for higher yields and purity?

Basic Research Question
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the functionalization of the azetidine ring with a cyclohexylsulfonyl group via nucleophilic substitution. Key steps include:

  • Step 1: Reacting cyclohexylsulfonyl chloride with an azetidine precursor (e.g., 3-aminoazetidine) in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form 3-(cyclohexylsulfonyl)azetidine .
  • Step 2: Coupling the sulfonylated azetidine with 2-methoxybenzoyl chloride using a coupling agent like HATU or DCC in anhydrous THF at 0–5°C to minimize side reactions .
    Optimization Strategies:
  • Use catalytic amounts of DMAP to accelerate acylation.
  • Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted reagents.
  • Monitor reaction progress with TLC or HPLC to identify optimal quenching times .

What spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

Basic Research Question
Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify methoxy protons (δ 3.8–4.0 ppm), azetidine ring protons (δ 3.5–4.2 ppm), and cyclohexyl protons (δ 1.2–2.1 ppm).
    • ¹³C NMR: Confirm the carbonyl carbon (δ ~200 ppm) and sulfonyl-attached carbons (δ 55–60 ppm) .
  • Mass Spectrometry (HRMS): Verify the molecular ion peak ([M+H]⁺) and fragment ions corresponding to the sulfonyl and azetidine groups .
  • X-ray Crystallography: Use SHELX programs (SHELXL for refinement) to resolve the crystal structure. Key parameters include R-factor (<0.05) and electron density maps to validate stereochemistry .

How can computational modeling predict the biological target interactions of this compound?

Advanced Research Question
Methodological Answer:

  • Molecular Docking: Employ software like AutoDock Vina or Schrödinger Suite to simulate binding to targets such as enzymes (e.g., kinases) or GPCRs.
    • Prepare the ligand by optimizing geometry at the B3LYP/6-31G* level.
    • Use cryo-EM or X-ray structures (e.g., PDB entries) for receptor models .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and hydrogen-bonding patterns .

How should researchers resolve contradictions in spectroscopic data during characterization?

Advanced Research Question
Methodological Answer:

  • Scenario: Discrepancies in ¹H NMR integration ratios or unexpected splitting.
  • Approach:
    • Re-examine sample purity via HPLC (C18 column, acetonitrile/water mobile phase).
    • Compare experimental data with simulated spectra (e.g., using ACD/Labs or ChemDraw).
    • Perform 2D NMR (COSY, HSQC) to assign overlapping signals, particularly for the azetidine and cyclohexyl groups .
    • Validate with alternative techniques (e.g., IR for carbonyl stretch at ~1680 cm⁻¹) .

What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Advanced Research Question
Methodological Answer:

  • Modification Sites:
    • Azetidine Ring: Introduce substituents (e.g., methyl, fluorine) to assess steric/electronic effects.
    • Sulfonyl Group: Replace cyclohexyl with aryl or heteroaryl groups to modulate lipophilicity .
  • Assays:
    • Test analogs in enzyme inhibition assays (e.g., IC₅₀ determination via fluorescence polarization).
    • Correlate logP (measured via shake-flask method) with cellular permeability .

What experimental conditions are critical for ensuring the compound’s stability during storage?

Basic Research Question
Methodological Answer:

  • Storage: Keep at –20°C in amber vials under argon to prevent hydrolysis of the sulfonyl group or oxidation of the methoxy moiety.
  • Stability Tests:
    • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC.
    • Use LC-MS to identify degradation products (e.g., sulfonic acid derivatives) .

How can enantiomeric purity be achieved and validated for chiral derivatives of this compound?

Advanced Research Question
Methodological Answer:

  • Synthesis: Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalyst) during azetidine functionalization .
  • Analysis:
    • Use chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) to separate enantiomers.
    • Confirm absolute configuration via circular dichroism (CD) or X-ray crystallography .

What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question
Methodological Answer:

  • Sulfonyl Group Activation: The electron-withdrawing sulfonyl group polarizes the azetidine ring, making the adjacent carbon more electrophilic.
  • Kinetics: Monitor SN2 reactions with cyanide ions via ¹⁹F NMR (if fluorine substituents are present) to determine rate constants .

How does the compound’s logD affect its pharmacokinetic profile in preclinical models?

Advanced Research Question
Methodological Answer:

  • logD Measurement: Use shake-flask method at pH 7.4 (octanol/buffer partitioning).
  • In Vivo Correlation: Administer the compound to rodents and measure plasma exposure (AUC) via LC-MS/MS. High logD (>3) correlates with increased tissue retention but may reduce solubility .

What crystallographic software and protocols are recommended for resolving complex hydrogen-bonding networks?

Advanced Research Question
Methodological Answer:

  • Software: SHELX suite (SHELXD for phasing, SHELXL for refinement).
  • Protocols:
    • Collect high-resolution data (<1.0 Å) at synchrotron sources.
    • Use Olex2 for visualizing hydrogen bonds (e.g., C=O···H-N interactions) and generating publication-quality figures .

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